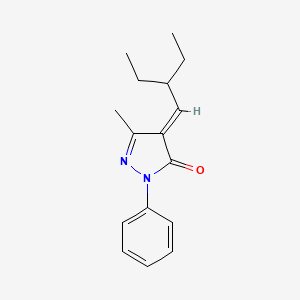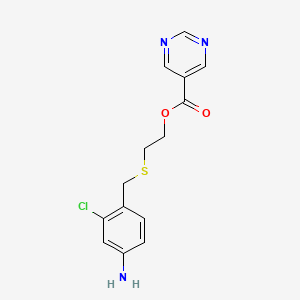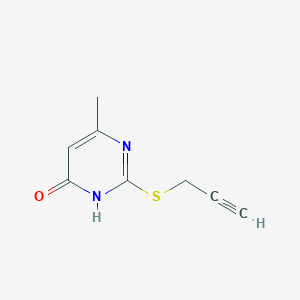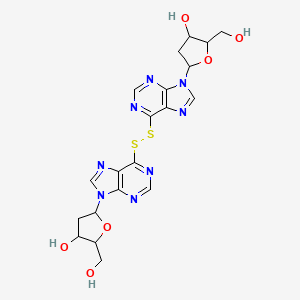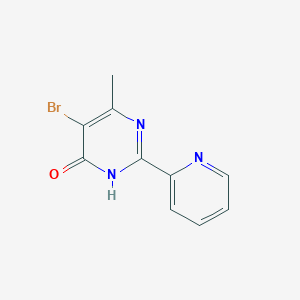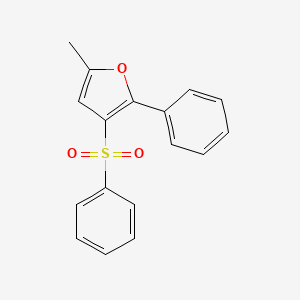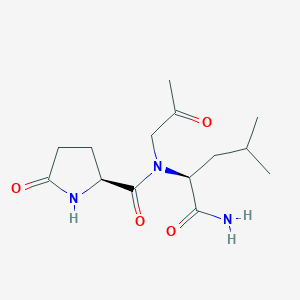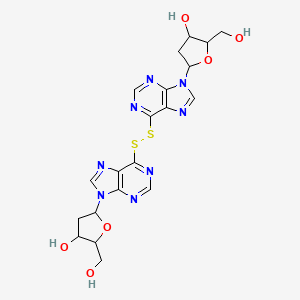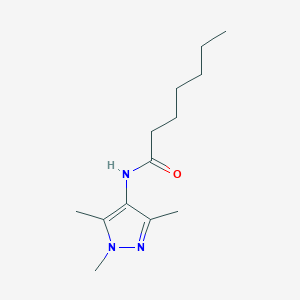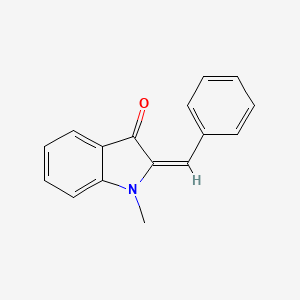
(E)-2-Benzylidene-1-methylindolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Benzylidene-1-methylindolin-3-one is an organic compound that belongs to the class of indolinone derivatives It is characterized by a benzylidene group attached to the second position of the indolinone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Benzylidene-1-methylindolin-3-one typically involves the condensation of 1-methylindolin-3-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-Benzylidene-1-methylindolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylidene or indolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (E)-2-Benzylidene-1-methylindolin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-1-methylindolin-3-one: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
2-Benzylidene-1H-indole-3-one: Similar structure but with an indole ring instead of an indolinone ring.
2-Benzylidene-1-methyl-1H-indole-3-one: Another structural variant with potential differences in activity.
Uniqueness
(E)-2-Benzylidene-1-methylindolin-3-one is unique due to its specific configuration and the presence of both benzylidene and indolinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H13NO |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2E)-2-benzylidene-1-methylindol-3-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11+ |
Clave InChI |
MAHCZNMNPZKEMT-RVDMUPIBSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2C(=O)/C1=C\C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;chromium(3+);3-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]methylideneamino]-5-nitro-2-oxidobenzenesulfonate](/img/structure/B12915352.png)
![Isoxazolo[5,4-E][1,4]thiazepine](/img/structure/B12915355.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]amino}butane-1,2,3-triol](/img/structure/B12915365.png)
